molecular formula C13H13NO2S2 B4071961 2-methyl-1-(2-thienylsulfonyl)indoline

2-methyl-1-(2-thienylsulfonyl)indoline

Cat. No.: B4071961
M. Wt: 279.4 g/mol
InChI Key: BBLVFYLXLYPJLA-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-thienylsulfonyl)indoline is a bicyclic indoline derivative substituted with a methyl group at the 2-position and a 2-thienylsulfonyl group at the 1-position. The indoline core (a saturated bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) provides rigidity, while the sulfonyl and thienyl groups introduce polar and heterocyclic functionalities.

Properties

IUPAC Name

2-methyl-1-thiophen-2-ylsulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-10-9-11-5-2-3-6-12(11)14(10)18(15,16)13-7-4-8-17-13/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLVFYLXLYPJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(2-thienylsulfonyl)indoline typically involves the reaction of 2-methylindoline with a thienylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(2-thienylsulfonyl)indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a thiol group.

    Substitution: The indoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro or halogenated indoline derivatives.

Scientific Research Applications

2-methyl-1-(2-thienylsulfonyl)indoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 2-methyl-1-(2-thienylsulfonyl)indoline involves its interaction with specific molecular targets in biological systems. The thienylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indoline core can interact with nucleic acids, affecting gene expression and cellular functions. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its specific substituents. Below is a comparative analysis with structurally related indoline/indole derivatives:

Table 1: Key Structural Features and Comparisons
Compound Name Core Structure Substituents Key Differences vs. Target Compound Potential Impact on Properties References
2-Methyl-1-(2-thienylsulfonyl)indoline Indoline 2-methyl, 1-(2-thienylsulfonyl) Reference compound
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]indoline Indoline 1-(5-chloro-2-ethoxyphenylsulfonyl) Phenyl vs. thienyl sulfonyl; chloro/ethoxy substituents Increased lipophilicity; altered electronic effects
N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide Indoline Sulfonyl-linked thiophene carboxamide Additional carboxamide group; ethyl spacer Enhanced hydrogen bonding; varied bioactivity
3-[(Thien-2-yl)methylene]-2-indolinone Indolinone Thienyl-methylene at 3-position Unsaturated ketone core vs. saturated indoline Altered conjugation; redox reactivity
2-Methylindole Indole 2-methyl Aromatic indole vs. saturated indoline Higher planarity; different metabolic stability

Electronic and Steric Effects

  • Thienylsulfonyl vs. This may increase solubility in polar solvents and influence binding to biological targets .
  • Methyl Group at 2-Position : Steric hindrance from the methyl group may reduce reactivity at the 2-position, directing substitutions to other sites. This contrasts with unmethylated indoline derivatives, which exhibit greater flexibility in functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1-(2-thienylsulfonyl)indoline
Reactant of Route 2
2-methyl-1-(2-thienylsulfonyl)indoline

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